N-{[4-(3,4-dichlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a heterocyclic derivative featuring a thiophene-2-carboxamide core linked to a 1,2,4-triazole ring substituted with a 3,4-dichlorophenyl group and a sulfanyl-bridged 1,3,4-thiadiazole moiety.
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N7O2S4/c1-2-32-20-28-26-18(35-20)24-16(30)10-34-19-27-25-15(9-23-17(31)14-4-3-7-33-14)29(19)11-5-6-12(21)13(22)8-11/h3-8H,2,9-10H2,1H3,(H,23,31)(H,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAUIUYFGIKUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N7O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20412202 | |
| Record name | F0508-5184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6183-33-1 | |
| Record name | F0508-5184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20412202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound N-{[4-(3,4-dichlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its electron-rich characteristics and bioisosteric properties. This structure enhances its ability to interact with various biological targets. The presence of multiple functional groups, including the thiadiazole and triazole moieties, contributes to its diverse biological activities.
Structural Formula
The structural formula can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
- Hep3B (hepatocellular carcinoma) : Compounds derived from thiophene carboxamides exhibited IC50 values indicating potent activity (e.g., 5.46 µM) against Hep3B cells, demonstrating their ability to disrupt spheroid formation and induce cell aggregation .
- Other Cancer Cell Lines : Research has indicated that thiophene derivatives can inhibit the growth of lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells with varying degrees of effectiveness based on structural modifications .
The mechanism by which these compounds exert their anticancer effects often involves interaction with tubulin and disruption of microtubule dynamics. For example:
- Tubulin Interaction : Compounds showed a comparable interaction pattern to known chemotherapeutics like colchicine within the tubulin-colchicine-binding pocket, suggesting a similar mechanism of action in preventing cancer cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, thiophene derivatives have also demonstrated antimicrobial activity. Studies suggest that the presence of thiophene rings enhances the efficacy of compounds against various microbial strains. For instance:
- Antimicrobial Studies : Thiophene-based compounds have been reported to possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
| Biological Activity | Cell Line/Organism | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 µM | |
| Anticancer | A549 | 4.27 µg/mL | |
| Antimicrobial | Various Bacterial Strains | Variable |
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on thiophene derivatives to optimize their biological activity. Modifications such as halogen substitutions on the phenyl ring significantly enhance anticancer efficacy while maintaining low toxicity profiles in normal cells. For instance:
Scientific Research Applications
Cardiovascular Research
Recent studies have highlighted the role of compound 1 in enhancing intracellular calcium dynamics in cardiomyocytes. It has been shown to improve the function of SERCA2a (Sarcoplasmic Reticulum Ca²⁺-ATPase), which is crucial for calcium transport in cardiac cells. This effect is particularly relevant in conditions like heart failure where SERCA2a function is compromised. The compound enhances calcium uptake and reduces calcium leak from the sarcoplasmic reticulum, leading to improved cardiac contractility and reduced arrhythmia propensity .
Antimicrobial Activity
Compound 1 has also demonstrated antibacterial properties against various strains of bacteria. Its derivatives have been tested for efficacy against ESBL-producing strains of E. coli, showcasing potential as a novel class of antibiotics. The binding interactions of these compounds with bacterial proteins suggest mechanisms that could inhibit bacterial growth effectively .
Neuropharmacology
The compound's structural analogs have been investigated for their neuropharmacological effects, particularly in the treatment of conditions like depression and anxiety. Some derivatives exhibit activity by blocking dopamine receptors, which is beneficial for treating psychotic disorders and other central nervous system conditions .
Calcium Dynamics Modulation
The mechanism by which compound 1 enhances SERCA2a function involves:
- Increased endoplasmic reticulum calcium load.
- Enhanced action potential-induced calcium transients.
- Reduction of spontaneous calcium sparks in cardiac myocytes.
These effects suggest that compound 1 could serve as a therapeutic agent for managing heart failure by restoring calcium homeostasis in cardiomyocytes .
Antibacterial Mechanism
The antibacterial activity appears to stem from the ability of the compound to interact with specific bacterial proteins involved in resistance mechanisms. The binding affinity and stability of these interactions indicate a promising pathway for developing new antibiotics that can overcome existing resistance .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several synthesized derivatives, as outlined below:
Thiadiazole-Triazole Hybrids
Compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide ()
- Structure : Contains dual thiadiazole rings connected via a carbamoylmethyl sulfanyl linker, analogous to the target compound.
- Activity : Exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and Candida albicans. This highlights the role of thiadiazole-thiadiazole scaffolds in disrupting microbial membranes or enzyme systems .
N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide ()
- Structure : Features a triazole-thiadiazole core but lacks the dichlorophenyl and ethylsulfanyl substituents.
Nitrothiophene Carboxamides
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, )
- Structure : Shares a thiophene-carboxamide backbone but replaces the triazole-thiadiazole unit with a thiazole ring.
- Activity : Demonstrates narrow-spectrum antibacterial activity, likely targeting bacterial nitroreductases or DNA gyrase. The nitro group enhances electrophilicity, a feature absent in the target compound .
Anticancer Thiadiazole Derivatives
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Derivatives ()
- Structure : Incorporates thiadiazole and thiazole rings but lacks the triazole component.
- Activity : Compound 7b (IC50 = 1.61 ± 1.92 µg/mL against HepG-2 cells) and 11 (IC50 = 1.98 ± 1.22 µg/mL) show potent anticancer activity, suggesting that thiadiazole-thiazole hybrids may disrupt cancer cell proliferation via kinase inhibition or apoptosis induction .
Comparative Data Table
Key Research Findings
- Dichlorophenyl vs. Difluorophenyl : The 3,4-dichlorophenyl group in the target compound may confer stronger electron-withdrawing effects compared to 3,4-difluorophenyl in , influencing target binding affinity .
- Triazole-Thiadiazole Synergy : Dual heterocyclic systems (e.g., triazole-thiadiazole) are associated with diverse bioactivities, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial effects .
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring forms the central scaffold of the target compound. A common approach involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. For example, ethyl 2-[ethoxy(4-(aryl)methylene]hydrazinecarboxylates can undergo cyclization with thiosemicarbazide to yield 1,2,4-triazole derivatives . In the context of the target molecule, the 3,4-dichlorophenyl-substituted triazole can be synthesized via the following steps:
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Formation of Hydrazinecarboxylate Intermediate : Reacting 3,4-dichlorobenzaldehyde with ethyl carbazate in ethanol under reflux yields the corresponding hydrazone.
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Cyclization with Thiosemicarbazide : Treating the hydrazone with thiosemicarbazide in the presence of acetic acid generates the 1,2,4-triazole ring. This step typically requires heating at 80–100°C for 6–8 hours .
Key optimization parameters include the molar ratio of reactants (1:1.2 for aldehyde to thiosemicarbazide) and the use of polar aprotic solvents like dimethylformamide (DMF) to enhance cyclization efficiency .
Preparation of the Thiophene-2-Carboxamide Moiety
The thiophene-2-carboxamide group is introduced via a two-step process starting from thiophene-2-carboxylic acid:
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Esterification : Thiophene-2-carboxylic acid is treated with methanol and a catalytic amount of concentrated sulfuric acid under reflux to form methyl thiophene-2-carboxylate .
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Aminolysis : The ester intermediate reacts with ammonia or a primary amine to yield the carboxamide. For the target compound, coupling with a methylamine derivative is necessary. This step is typically performed in ethanol at 60–70°C for 4–6 hours .
Synthesis of the 1,3,4-Thiadiazole Carbamoyl Methyl Sulfanyl Component
The 1,3,4-thiadiazole segment bearing an ethylsulfanyl group is synthesized via oxidative dimerization of α-oxothioamides. Electrochemical methods using tetra-n-butylammonium iodide (TBAI) as a mediator have proven effective for constructing the thiadiazole ring :
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Preparation of α-Oxothioamide : Reacting 2-thiophene hydrazide with oxalyl chloride in dichloromethane yields the bisamide intermediate.
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Electrochemical Cyclization : Subjecting the bisamide to constant current electrolysis (10 mA) in a mixture of acetonitrile and methanol (1:1) with TBAI (10 mol%) generates the 1,3,4-thiadiazole ring .
| Entry | Solvent System | Electrolyte | Yield (%) |
|---|---|---|---|
| 1 | CH₃CN:CH₃OH (1:1) | TBAI (10 mol%) | 85 |
| 2 | CH₃CN | TBAI (10 mol%) | 55 |
The ethylsulfanyl group is introduced via nucleophilic substitution using ethanethiol and a base like potassium carbonate.
Assembly of the Final Compound
Coupling the three components involves sequential nucleophilic substitutions and condensation reactions:
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Sulfanyl Linkage Formation : The 1,2,4-triazole core reacts with mercaptoacetic acid in the presence of N,N-dicyclohexylcarbodiimide (DCC) to introduce a sulfanylmethyl group.
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Amide Bond Formation : The sulfanylmethyl intermediate is coupled with the 1,3,4-thiadiazole carbamoyl derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
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Thiophene-2-Carboxamide Attachment : The methyl group on the triazole undergoes nucleophilic substitution with thiophene-2-carboxamide in DMF at 100°C for 12 hours .
Reaction Optimization and Challenges
Critical challenges include regioselectivity during cyclization and minimizing side reactions during coupling steps. For example, the electrochemical synthesis of thiadiazoles requires precise control of current density to avoid over-oxidation . Additionally, the use of protecting groups (e.g., tert-butyl carbamates) may be necessary to prevent undesired reactions at secondary amine sites .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of 1,2,4-triazole or 1,3,4-thiadiazole cores. For example:
- Thiosemicarbazide intermediates are reacted with sodium hydroxide in aqueous ethanol, followed by neutralization and crystallization .
- Sulfanyl group introduction is achieved via nucleophilic substitution using thiol-containing reagents under basic conditions (e.g., NaOH/EtOH). Optimization strategies :
- Adjusting solvent polarity (e.g., switching from ethanol to DMF for solubility) .
- Temperature control during cyclization (80–100°C for 6–12 hours) to minimize side products .
Q. Which spectroscopic techniques are critical for structural validation?
Key methods include:
- ¹H NMR : Confirms substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm) and methylene bridges .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹ for carboxamide) .
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles between triazole and thiophene rings) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Reaction path search algorithms (e.g., quantum chemical calculations) predict transition states and intermediates, enabling targeted substitution .
- Molecular docking : Screens substituent effects on binding to targets (e.g., antimicrobial enzymes). For example, ethylsulfanyl groups may enhance hydrophobic interactions .
- AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction parameters like temperature and solvent ratios, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial or anticancer results may arise from:
- Varied assay conditions (e.g., bacterial strain differences). Validate using standardized protocols (CLSI guidelines) .
- Impurity profiles : Employ HPLC-MS to confirm compound purity (>95%) and rule out byproduct interference .
- Structural analogs : Compare with compounds like 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole to isolate substituent-specific effects .
Q. What mechanistic insights explain the reactivity of the thiadiazole and triazole rings?
- Electrophilic substitution : The triazole ring undergoes regioselective alkylation at N3 due to electron-rich sulfur atoms .
- Nucleophilic attack : Thiadiazole’s sulfur atoms act as nucleophiles in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) . Experimental validation :
- Monitor reaction intermediates via LC-MS.
- Use isotopic labeling (e.g., ¹³C) to track bond formation .
Methodological Tables
Table 1 : Key Synthetic Parameters for Intermediate Formation
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole-thiol | NaOH/EtOH, 80°C, 8h | 72–85 | |
| Thiadiazole-carboxamide | DMF, 100°C, 12h | 65 | |
| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 58 |
Table 2 : Computational Tools for Reaction Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
